molecular formula C20H20N6O2S B2621345 1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034407-59-3

1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2621345
CAS No.: 2034407-59-3
M. Wt: 408.48
InChI Key: RCQYDIKSFDOOCP-UHFFFAOYSA-N
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Description

1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an azetidine ring, a triazole ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the 2-phenylthiazole-4-carbonyl chloride, which is then reacted with azetidine to form the azetidin-3-yl derivative. This intermediate is further reacted with 1H-1,2,3-triazole-4-carboxylic acid under appropriate conditions to form the triazole ring. Finally, the triazole derivative is coupled with pyrrolidin-2-one to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nature of the substituent.

Scientific Research Applications

1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in the study of biological systems, particularly in the investigation of enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential as a pharmaceutical agent, with possible applications in the treatment of various diseases due to its unique structural features.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one: shares similarities with other compounds that contain thiazole, azetidine, triazole, and pyrrolidinone moieties.

    2-phenylthiazole derivatives: These compounds are known for their biological activity and are used in various medicinal applications.

    Azetidine derivatives: These are often used in the synthesis of pharmaceuticals due to their unique ring structure.

    Triazole derivatives: These compounds are widely studied for their antimicrobial and antifungal properties.

    Pyrrolidinone derivatives: These are commonly used in the development of drugs and materials due to their chemical stability.

Uniqueness

What sets this compound apart is its combination of multiple functional groups in a single molecule, providing a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[[1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c27-18-7-4-8-24(18)9-15-10-26(23-22-15)16-11-25(12-16)20(28)17-13-29-19(21-17)14-5-2-1-3-6-14/h1-3,5-6,10,13,16H,4,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQYDIKSFDOOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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